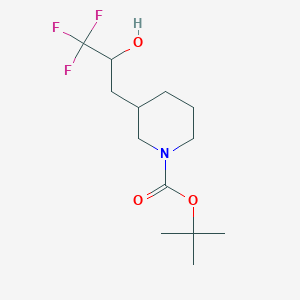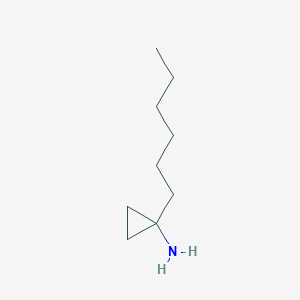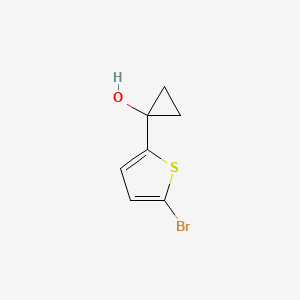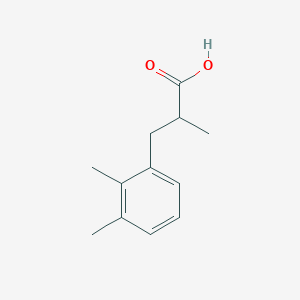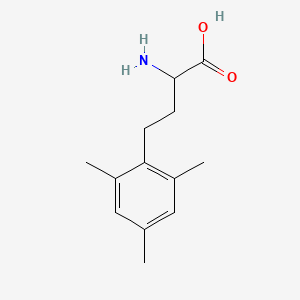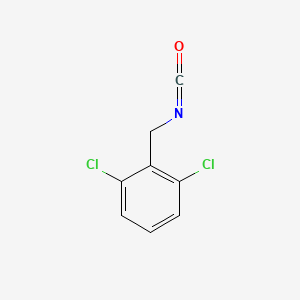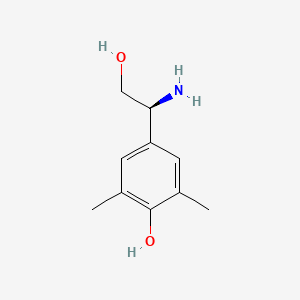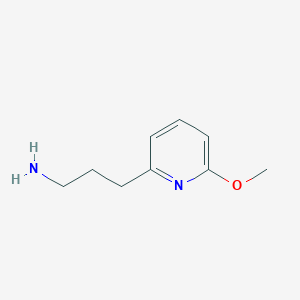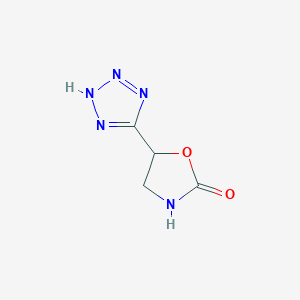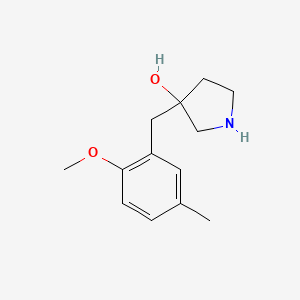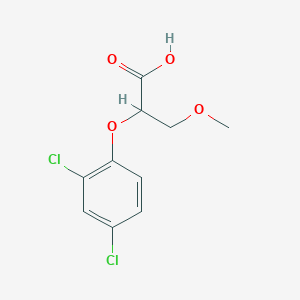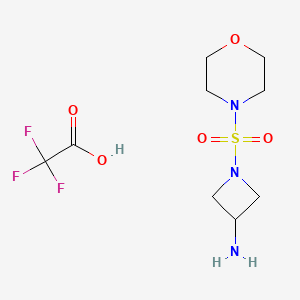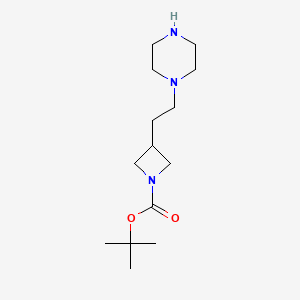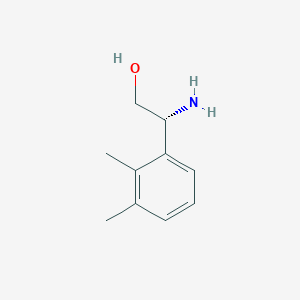
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 2,3-dimethylphenylacetonitrile using a catalyst like palladium on carbon to yield the desired amino alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Chiral Synthesis: (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.
Mécanisme D'action
The mechanism by which (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include modulation of neurotransmitter levels or inhibition of specific metabolic enzymes.
Comparaison Avec Des Composés Similaires
(2R)-2-Amino-2-phenylethan-1-OL: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
(2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness:
Steric Effects: The presence of two methyl groups on the phenyl ring of (2R)-2-Amino-2-(2,3-dimethylphenyl)ethan-1-OL introduces steric hindrance, affecting its reactivity and interaction with biological targets.
Electronic Effects: The methyl groups also influence the electronic properties of the compound, potentially enhancing its binding affinity to certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
LHXPPWOVNSJCAF-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)[C@H](CO)N)C |
SMILES canonique |
CC1=C(C(=CC=C1)C(CO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


